An In-Depth Technical Guide to 5-methylhex-5-enoic acid: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 5-methylhex-5-enoic acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-methylhex-5-enoic acid, a branched-chain unsaturated carboxylic acid, represents a molecule of significant interest in the fields of organic synthesis and medicinal chemistry. Its unique structure, featuring both a terminal double bond and a carboxylic acid moiety, offers dual reactivity that can be strategically exploited for the synthesis of complex molecular architectures. As a member of the branched-chain fatty acid (BCFA) family, it also holds potential for biological activity, as BCFAs are known to play roles in cellular membrane dynamics and signaling pathways.[1]
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and potential applications of 5-methylhex-5-enoic acid, with a focus on its relevance to researchers and professionals in drug development.
Chemical Structure and Identification
5-methylhex-5-enoic acid is characterized by a six-carbon chain with a methyl group and a terminal double bond at the C5 position, and a carboxylic acid at the C1 position.
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IUPAC Name: 5-methylhex-5-enoic acid[1]
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CAS Number: 55170-74-6[1]
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Molecular Formula: C₇H₁₂O₂[1]
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Molecular Weight: 128.17 g/mol [1]
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SMILES: C=C(C)CCCC(=O)O[2]
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InChI Key: HCLVGAZUVMWYLF-UHFFFAOYSA-N[1]
Physicochemical Properties
5-methylhex-5-enoic acid is typically a colorless to pale yellow liquid at room temperature with a characteristic odor.[2] It exhibits solubility in organic solvents and moderate solubility in water, a property conferred by the polar carboxylic acid group.[2]
| Property | Value | Source |
| Boiling Point | 107-109 °C (at 11 Torr) | [3] |
| Density | 0.9507 g/cm³ (at 21 °C) | [3] |
| pKa (Predicted) | 4.77 ± 0.10 | [3] |
| XLogP3 (Predicted) | 1.8 | [1] |
Spectroscopic Characterization
Detailed experimental spectra for 5-methylhex-5-enoic acid are not widely published. However, based on its structure, the following spectroscopic features can be predicted.
¹H NMR Spectroscopy (Predicted)
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~12 ppm (singlet, 1H): Carboxylic acid proton (-COOH).
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~4.7 ppm (two singlets, 2H): Vinylic protons of the terminal double bond (=CH₂).
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~2.3 ppm (triplet, 2H): Methylene protons alpha to the carbonyl group (-CH₂-COOH).
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~2.1 ppm (triplet, 2H): Allylic methylene protons (-C(CH₃)=CH₂-CH₂-).
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~1.7 ppm (singlet, 3H): Methyl protons on the double bond (-C(CH₃)=CH₂).
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~1.8 ppm (quintet, 2H): Methylene protons beta to the carbonyl group (-CH₂-CH₂-COOH).
¹³C NMR Spectroscopy (Predicted)
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~180 ppm: Carboxylic acid carbonyl carbon (-C OOH).
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~145 ppm: Quaternary vinylic carbon (-C (CH₃)=CH₂).
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~110 ppm: Methylene vinylic carbon (-C(CH₃)=C H₂).
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~35 ppm: Methylene carbon alpha to the carbonyl group (-C H₂-COOH).
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~30 ppm: Allylic methylene carbon (-C(CH₃)=CH₂-C H₂-).
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~25 ppm: Methylene carbon beta to the carbonyl group (-C H₂-CH₂-COOH).
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~22 ppm: Methyl carbon on the double bond (-C(C H₃)=CH₂).
Infrared (IR) Spectroscopy (Predicted)
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2500-3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid.
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~1710 cm⁻¹ (strong): C=O stretch of the carboxylic acid.
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~1650 cm⁻¹: C=C stretch of the alkene.
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~890 cm⁻¹: =C-H bend of the terminal methylene group.
Mass Spectrometry
The mass spectrum for 5-methylhex-5-enoic acid is available in the EPA/NIH mass spectral database. The molecular ion peak would be observed at m/z = 128.
A low-resolution mass spectrum of 5-methylhex-5-enoic acid.[4]
Synthesis of 5-methylhex-5-enoic acid
Proposed Synthesis Workflow: Grignard Carboxylation
This approach involves the formation of a Grignard reagent from a suitable haloalkene, followed by its reaction with carbon dioxide.
Caption: Proposed synthesis of 5-methylhex-5-enoic acid via Grignard carboxylation.
Experimental Protocol (Representative)
Step 1: Formation of (5-methylpent-4-en-1-yl)magnesium bromide
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To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.1 eq).
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Add a small volume of anhydrous diethyl ether to cover the magnesium.
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Add a small crystal of iodine to initiate the reaction.
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Slowly add a solution of 5-bromo-2-methyl-1-pentene (1.0 eq) in anhydrous diethyl ether via the dropping funnel. Maintain a gentle reflux by controlling the rate of addition.
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After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.
Step 2: Carboxylation and Acidification
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Cool the Grignard solution in an ice-salt bath.
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Bubble dry carbon dioxide gas through the solution with vigorous stirring, or pour the Grignard solution over crushed dry ice.
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Continue the addition of carbon dioxide until the exothermic reaction ceases.
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Allow the mixture to warm to room temperature and stir for an additional hour.
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Slowly quench the reaction by adding a cold, dilute solution of hydrochloric acid.
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Transfer the mixture to a separatory funnel and extract with diethyl ether.
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Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-methylhex-5-enoic acid.
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Purify the product by vacuum distillation.
Chemical Reactivity
The chemical reactivity of 5-methylhex-5-enoic acid is dictated by its two functional groups: the terminal alkene and the carboxylic acid.
Reactions of the Alkene Group
The terminal double bond is susceptible to electrophilic addition reactions. For example, hydrohalogenation with HBr would be expected to follow Markovnikov's rule, with the bromine adding to the more substituted C5 position. The double bond can also undergo hydrogenation, epoxidation, and polymerization.
Reactions of the Carboxylic Acid Group
The carboxylic acid group can undergo a variety of transformations common to this functional group, including:
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Salt formation: Reaction with a base to form a carboxylate salt.[1]
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Esterification: Acid-catalyzed reaction with an alcohol to form an ester (Fischer esterification).
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Reduction: Reduction to the corresponding primary alcohol, 5-methylhex-5-en-1-ol, using a strong reducing agent like lithium aluminum hydride (LiAlH₄).
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Conversion to acid chloride: Reaction with thionyl chloride (SOCl₂) or oxalyl chloride to form 5-methylhex-5-enoyl chloride, a more reactive acylating agent.
Applications in Research and Drug Development
Intermediate in Pharmaceutical Synthesis
The structural motif of 5-methylhex-5-enoic acid is found in precursors to pharmacologically active molecules. A notable example is its structural relationship to intermediates in the synthesis of Pregabalin, a drug used to treat epilepsy and neuropathic pain. The derivative, 3-(aminomethyl)-5-methylhex-5-enoic acid, is a known impurity and synthetic precursor related to Pregabalin.[5] This highlights the potential of 5-methylhex-5-enoic acid as a versatile starting material for the synthesis of novel pharmaceutical candidates.
Probe for Biological Studies
As a branched-chain fatty acid (BCFA), 5-methylhex-5-enoic acid can be used as a tool to study the biological roles of this class of lipids. BCFAs are components of bacterial cell membranes and are known to influence membrane fluidity.[1] They have also been implicated in various physiological processes and have shown potential immunomodulatory and anti-cancer effects.
Building Block in Materials Science and Fragrance Chemistry
The dual functionality of 5-methylhex-5-enoic acid makes it a potential monomer for the synthesis of functional polymers. Furthermore, esters derived from unsaturated carboxylic acids are often used in the fragrance industry. A patent describing the use of esters of the isomeric 5-methylhex-2-enol as aromatic chemicals suggests that derivatives of 5-methylhex-5-enoic acid could also have applications in this area.[6]
Safety and Handling
5-methylhex-5-enoic acid is classified as a hazardous chemical. According to the Globally Harmonized System (GHS), it causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]
Precautionary Measures:
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Handle in a well-ventilated area, preferably in a chemical fume hood.
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Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
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Avoid inhalation of vapors and contact with skin and eyes.
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Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
5-methylhex-5-enoic acid is a versatile chemical building block with significant potential for application in organic synthesis, medicinal chemistry, and materials science. Its dual reactivity allows for a wide range of chemical transformations, making it a valuable intermediate for the synthesis of complex molecules, including potential pharmaceutical agents. Further research into the biological activity of this and related branched-chain fatty acids may unveil new therapeutic opportunities.
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PubChem. 3-(Aminomethyl)-5-methylhex-5-enoic acid. National Center for Biotechnology Information. Available from: [Link]
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DSpace@MIT. 5.310 F17 Experiment 5: Fischer Esterification. Available from: [Link]
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ACS Publications. Targeting Mycobacterium tuberculosis: The Role of Alkyl Substitution in Pyrazinamide Derivatives. Available from: [Link]
- Google Patents. WO2017019487A1 - Methods of synthesis of (1r,2r,5r)-5-amino-2-methylcyclohexanol hydrochloride and intermediates useful therein.
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